![molecular formula C11H13F2NO B1492434 1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2200460-14-4](/img/structure/B1492434.png)

1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol

Overview

Description

Molecular Structure Analysis

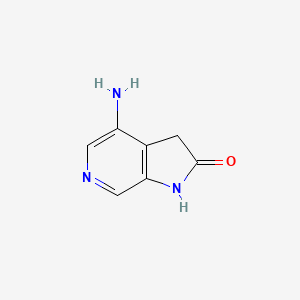

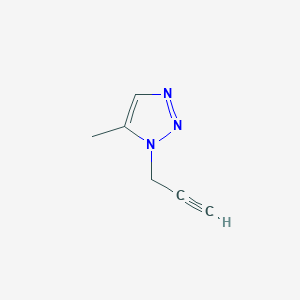

The molecular structure of “1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol” consists of a cyclobutanol ring with a 2,3-difluorophenylamino group and a methyl group attached to it.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the sources I found.Scientific Research Applications

Photocyclization and Stereoselective Synthesis

The compound 1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol and its derivatives are utilized in the photocyclization of alpha-amido alkylaryl ketones. This process leads to the stereoselective synthesis of 2-aminocyclobutanols, with high diastereospecificity observed in certain derivatives. This has implications for understanding the Norrish/Yang reaction mechanism and its stereodirecting effects, such as hydrogen bonding and spin-orbit coupling controlled intersystem crossing geometries (Griesbeck & Heckroth, 2002).

Synthesis of β-Dipeptides

This compound is also involved in the synthesis of novel β-amino acid derivatives and β-dipeptides, specifically in the formation of bis(cyclobutane) β-dipeptides. These are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Structural Studies and NMR Analysis

Additionally, the compound plays a significant role in the enantiodivergent synthesis and structural study of various derivatives of 2-aminocyclobutane-1-carboxylic acid. NMR structural studies and DFT theoretical calculations have been utilized to understand the rigidity and conformation of these molecules in different states (Izquierdo et al., 2005).

Photodimerization and Stereomutation Studies

Further research has explored the thermal reactions of derivatives, focusing on stereomutation and fragmentation processes. These studies enhance our understanding of entropy-dictated product ratios from diradical intermediates (Doering et al., 2001).

Peptide Synthesis and Luminescence Sensing

The compound is significant in peptide synthesis, such as in the formation of peptidotriazoles, which involves cycloadditions of azides to alkynes. This process is essential in creating peptide backbones or side chains with specific properties (Tornøe et al., 2002). Additionally, derivatives of this compound have been used in the creation of coordination polymers with unique properties, such as selective luminescence sensing and dye adsorption capabilities (Hu et al., 2015).

Safety and Hazards

properties

IUPAC Name |

1-[(2,3-difluoroanilino)methyl]cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-3-1-4-9(10(8)13)14-7-11(15)5-2-6-11/h1,3-4,14-15H,2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFERXMCKLVMUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CNC2=C(C(=CC=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrazine](/img/structure/B1492353.png)

![1-But-3-enyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492360.png)

![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)

![2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one](/img/structure/B1492366.png)

![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)

![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)

![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)